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beta-Amyrin acetate

Cat. No.: B7982140
M. Wt: 468.8 g/mol
InChI Key: UMRPOGLIBDXFNK-ZYGITSNFSA-N
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Description

Overview of Pentacyclic Triterpenes in Natural Product Chemistry

Pentacyclic triterpenes are a significant class of naturally occurring compounds widely distributed throughout the plant kingdom, found in various parts such as leaves, bark, roots, and fruits. ontosight.aiekb.egmdpi.com These compounds are characterized by a chemical structure containing five rings and typically 30 carbon atoms. ontosight.aimdpi.com They are derived from the isoprenoid biosynthetic pathway, specifically from the cyclization of squalene. researchgate.net

Pentacyclic triterpenes are categorized based on their skeletal structures, with major types including the oleanane (B1240867), ursane, lupane, and friedelane (B3271969) series. mdpi.com The arrangement of rings in their structure contributes to their diverse biological activities. ontosight.ai These compounds are generally lipophilic, meaning they are soluble in organic solvents but insoluble in water. ontosight.aiekb.eg In plants, pentacyclic triterpenes often serve as a defense mechanism against pathogens and herbivores. ontosight.ai Their widespread occurrence and varied biological properties make them important subjects in natural product chemistry and a source of potential therapeutic agents. ekb.egresearchgate.netmdpi.com

Significance of Beta-Amyrin (B1666858) Acetate (B1210297) as a Triterpenoid (B12794562) Ester

Beta-Amyrin acetate is a specific pentacyclic triterpenoid that exists as an ester. nih.gov It is a derivative of beta-Amyrin, a common pentacyclic triterpenoid with an oleanane skeleton. foodb.canih.gov this compound has been identified in various plant sources, including Erythrophleum fordii and Euphorbia polycaulis. nih.gov It has also been reported in edible fruits like burdock and guava. foodb.ca

As a triterpenoid ester, this compound possesses the core pentacyclic structure characteristic of this class of compounds, along with an acetate functional group. nih.govfoodb.ca Its chemical formula is C₃₂H₅₂O₂ and its molecular weight is approximately 468.75 g/mol . foodb.calabsolu.ca this compound is practically insoluble in water. foodb.ca

Research findings indicate that this compound exhibits a range of biological activities. Studies have explored its potential anti-inflammatory, antioxidant, and antidyslipidemic properties. chemfaces.commedchemexpress.com It has also shown inhibitory activity against HMG-CoA reductase, an enzyme involved in cholesterol synthesis. chemfaces.commedchemexpress.com Furthermore, this compound has demonstrated cytotoxic effects against certain cell lines, such as the MCF-7 cell line, and has been reported to possess sedative, anxiolytic, and anticonvulsant properties. chemsociety.org.ng

The significance of this compound lies in its natural occurrence and the diverse biological activities observed in research. These findings highlight its potential for further investigation in the field of natural product chemistry and its role as a bioactive triterpenoid ester.

Here is a summary of some reported biological activities of this compound:

ActivitySource Organism(s) Reported FromReference(s)
Anti-inflammatoryAlstonia boonei chemfaces.comnih.govtandfonline.com
AntioxidantBridelia ferruginea chemfaces.com
AntidyslipidemicWrightia tomentosa chemfaces.commedchemexpress.com
HMG-CoA reductase inhibitionNot specified (in vitro studies) chemfaces.commedchemexpress.com
CytotoxicChrysophyllum albidum (against MCF-7 cell line) chemsociety.org.ng
SedativeNot specified chemsociety.org.ng
AnxiolyticNot specified chemsociety.org.ng
AnticonvulsantNot specified chemsociety.org.ng
AntifungalNot specified (in vitro studies) medchemexpress.com
AntibacterialManilkara subsericea (against S. aureus) nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H52O2 B7982140 beta-Amyrin acetate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(3S,4aR,6aR,6bS,8aR,12aR,14aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3/t23-,24-,25+,26-,29+,30-,31+,32+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRPOGLIBDXFNK-ZYGITSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1616-93-9
Record name β-Amyrin acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1616-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Amyrin acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001616939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .BETA.-AMYRIN ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AM1H7102OC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Natural Occurrence, Isolation, and Purification Methodologies of Beta Amyrin Acetate

Plant and Fungal Sources of Beta-Amyrin (B1666858) and Its Acetate (B1210297) Derivative

Beta-amyrin and its acetate form are widely distributed in nature, with significant occurrences in the plant kingdom.

Beta-amyrin and beta-amyrin acetate have been identified in numerous plant genera. For instance, beta-amyrin and alpha-amyrin (B196046) acetate have been isolated from the stem bark of Alstonia boonei. tandfonline.comtandfonline.combiocrick.com The leaves of Bridelia ferruginea have been shown to contain this compound. chemfaces.com this compound has also been detected in the methanolic leaf extract of Chrysophyllum albidum. chemsociety.org.ng Couroupita guianensis is another plant known to contain beta-amyrin. Gymnema sylvestre has been reported to contain beta-amyrin. This compound has been found in Manilkara rufula. The genera Acer and Magnolia also contain these compounds, with this compound isolated from Acer mandshuricum and honokiol (B1673403) and this compound from Magnolia officinalis. chemfaces.com Wrightia tomentosa leaves have been identified as a source of this compound. biocrick.com

Other notable plant sources of beta-amyrin include Nelumbo nucifera (lotus) bee pollen and the bark of Amphipterygium adstringens. ub.edu Alpha- and beta-amyrins are commonly found in medicinal plants and the oleo-resin obtained from species of the Burseraceae family, such as Bursera and Protium. ub.edu The leaves, bark, wood, and resins of various plants serve as sources for amyrins. ub.edu Beta-amyrin has also been reported in Erythrophleum fordii and Euphorbia polycaulis. nih.gov Madhuca longifolia bark extracts have been found to contain this compound. nepjol.info The genus Dorstenia is recognized as a rich source of terpenoids, including alpha-amyrin acetate and this compound. psu.edu

Here is a table summarizing some plant sources:

Plant Genus/SpeciesPart Containing CompoundCompound(s) FoundSource(s)
Alstonia booneiStem barkBeta-amyrin, Alpha-amyrin acetate tandfonline.comtandfonline.combiocrick.com
Bridelia ferrugineaLeavesThis compound chemfaces.com
Chrysophyllum albidumLeavesThis compound chemsociety.org.ng
Acer mandshuricum-This compound chemfaces.com
Magnolia officinalis-This compound chemfaces.com
Wrightia tomentosaLeavesThis compound biocrick.com
Nelumbo nuciferaBee pollenBeta-amyrin ub.edu
Amphipterygium adstringensBarkBeta-amyrin ub.edu
Madhuca longifoliaBarkThis compound nepjol.info
Dorstenia arifolia-Alpha/Beta-amyrin acetate psu.edu

Propolis, a resinous substance collected by honeybees from plants, has also been shown to contain beta-amyrin and its acetate derivative. Propolis samples from Ethiopia, for instance, have been found to contain triterpenoids, including alpha- and beta-amyrins and amyryl acetates, as major components. nih.govmdpi.com Specifically, beta-amyryl acetate has been identified in propolis extracts. nih.govmdpi.com Studies on propolis from Nigeria have also reported the isolation of alpha-amyrin, beta-amyrin, alpha-amyrin acetate, and this compound from hexane (B92381) and ethyl acetate extracts. researchgate.netchemsociety.org.ngchemsociety.org.ngapitherapy.com

While primarily known for its presence in plants, beta-amyrin has also been reported as a metabolite of certain fungi. Aspergillus nidulans, an ascomycete fungus, has been found to produce beta-amyrin in wild-type cultures. apitherapy.comnih.govebi.ac.uk The endophytic fungus Colletotrichum gloeosporiodes, isolated from Cynometra travancorica, has also been reported to produce beta-amyrin. medcrave.commedcraveonline.com Furthermore, research has explored the heterogeneous synthesis of beta-amyrin in Saccharomyces cerevisiae through metabolic engineering. acs.orgnih.gov

Identification in Propolis Extracts

Extraction Techniques from Biological Matrices

The extraction of this compound and beta-amyrin from plant materials and propolis typically involves methods that utilize the solubility properties of these compounds.

Solvent extraction is a common initial step in isolating this compound and beta-amyrin from biological sources. Various solvents and solvent combinations are employed depending on the plant material and the target compound. Hexane, ethyl acetate, methanol (B129727), and dichloromethane (B109758) are frequently used. tandfonline.comtandfonline.comnepjol.infowikipedia.orgwikidata.org

For example, the stem bark of Alstonia boonei was extracted with methanol by cold maceration. tandfonline.comtandfonline.com The powdered leaves of Bridelia ferruginea were sequentially extracted with hexane and then ethyl acetate. chemfaces.com Madhuca longifolia bark was extracted sequentially with hexane, dichloromethane, ethyl acetate, and methanol using a Soxhlet apparatus. nepjol.info Propolis samples have been extracted with mixtures of dichloromethane and methanol, or sequentially with hexane and ethyl acetate. nih.govmdpi.comresearchgate.netchemsociety.org.ngchemsociety.org.ngapitherapy.com

The choice of solvent can influence the yield and the types of compounds extracted. Non-polar solvents like hexane typically extract non-polar compounds such as terpenoids. nepjol.info More polar solvents like ethyl acetate and methanol can extract a wider range of phytochemicals, including terpenoids. nepjol.info

Here is a table illustrating some solvent extraction methods:

Source MaterialExtraction MethodSolvents UsedSource(s)
Alstonia boonei stem barkCold macerationMethanol tandfonline.comtandfonline.com
Bridelia ferruginea leavesSequential extractionHexane, Ethyl acetate chemfaces.com
Madhuca longifolia barkSequential Soxhlet extractionHexane, Dichloromethane, Ethyl acetate, Methanol nepjol.info
PropolisExtractionDichloromethane + Methanol nih.govmdpi.com
PropolisSequential extractionHexane, Ethyl acetate researchgate.netchemsociety.org.ngchemsociety.org.ngapitherapy.com

Following extraction, the crude extracts are often concentrated using techniques like evaporation under reduced pressure. chemsociety.org.ngapitherapy.com

Prior to solvent extraction, plant material typically undergoes pre-treatment steps to prepare it for the process and improve the efficiency of compound isolation. Common pre-treatment methods include drying the plant material and then grinding it into a powder. tandfonline.comchemsociety.org.ngub.edu Sieving the powdered material is also a step that can be employed. ub.edu For example, the stem bark of Alstonia boonei was air-dried and then pulverized. tandfonline.com Leaves of Chrysophyllum albidum were air-dried and milled into a fine powder. chemsociety.org.ng These steps increase the surface area of the plant material, facilitating better contact with the extraction solvent and thus enhancing the extraction yield of target compounds like this compound and beta-amyrin.

Following extraction, various chromatographic techniques are commonly used for the isolation and purification of this compound and beta-amyrin from the crude extracts. These can include column chromatography (e.g., using silica (B1680970) gel or Sephadex LH-20) and thin-layer chromatography (TLC) for monitoring fractions and assessing purity. tandfonline.comtandfonline.comchemsociety.org.ngapitherapy.com

Solvent-Based Extraction Approaches (e.g., Hexane, Ethyl Acetate, Methanol, Dichloromethane)

Chromatographic Separation and Purification Strategies

Chromatographic techniques are essential for the separation and purification of this compound from complex plant extracts. Various chromatographic methods, including column chromatography, thin layer chromatography (TLC), high-performance thin layer chromatography (HPTLC), and preparative high-performance liquid chromatography (HPLC), have been employed for this purpose.

Column Chromatography Techniques (e.g., Silica Gel)

Column chromatography, particularly using silica gel as the stationary phase, is a widely utilized method for the isolation and purification of this compound. The principle involves separating compounds based on their differential partitioning between a stationary phase and a mobile phase. In the context of this compound isolation, plant extracts are typically applied to a silica gel column, and the compounds are eluted using solvent systems of increasing polarity.

For example, in the isolation of this compound from the stem bark of Alstonia boonei, a crude methanol extract was subjected to silica gel column chromatography. tandfonline.com Elution was performed using a gradient of hexane and ethyl acetate. Fractions were monitored by TLC, and similar fractions containing the target compound were combined and further purified. tandfonline.comtandfonline.com Another study on Bridelia ferruginea leaves also employed silica gel column chromatography on an ethyl acetate extract, eluting with a mixture of hexane and dichloromethane to obtain a fraction rich in this compound. chemfaces.com Similarly, the separation of compounds, including beta-amyrin, from Dolichos pachyrhizus utilized silica gel column chromatography with a hexane-ethyl acetate gradient system. ajchem-a.com

The choice of solvent system is crucial for effective separation. Gradients starting with non-polar solvents like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane are commonly used to elute triterpenoids like this compound. tandfonline.comchemfaces.comajchem-a.com

Thin Layer Chromatography (TLC) Applications

Thin layer chromatography (TLC) is a simple, rapid, and cost-effective technique frequently used in the isolation and purification of this compound for monitoring fractions obtained from column chromatography and for preliminary analysis of extracts. tandfonline.comajchem-a.comchemsociety.org.ngnih.gov

TLC is typically performed on plates coated with silica gel. The sample is spotted onto the plate, and the plate is developed in a suitable mobile phase. Compounds are separated based on their polarity and visualized using UV light or staining reagents. chemsociety.org.ng For the analysis of this compound, mobile phases often consist of mixtures of solvents like chloroform (B151607) and methanol, or hexane and ethyl acetate. ajchem-a.comchemsociety.org.ng Visualization under UV light is common, sometimes enhanced by impregnating the silica gel with a fluorescent material. chemsociety.org.ng Spraying with reagents like anisaldehyde-sulfuric acid followed by heating can also be used to visualize triterpenoids as colored spots. tandfonline.com TLC is valuable for checking the purity of isolated fractions and for comparing the retention factors (Rf values) of compounds in different samples or against standards. tandfonline.comajchem-a.com

High-Performance Thin Layer Chromatography (HPTLC) for Separation and Quantification

High-Performance Thin Layer Chromatography (HPTLC) offers improved resolution and sensitivity compared to conventional TLC and is utilized for both the separation and quantification of triterpenoids, including beta-amyrin (the aglycone of this compound), in plant extracts. While direct HPTLC quantification of this compound is less frequently detailed in the provided results, methods for the quantification of beta-amyrin highlight the applicability of HPTLC to this class of compounds.

HPTLC methods for beta-amyrin have been developed and validated using silica gel 60 F254 plates. akjournals.comresearchgate.net Mobile phases such as hexane-ethyl acetate (3:1, v/v) or toluene-methanol (9:1, v/v) have been successfully employed. akjournals.comresearchgate.net Detection is often performed densitometrically at specific wavelengths after derivatization with reagents like p-anisaldehyde. akjournals.comresearchgate.net These methods demonstrate good linearity, sensitivity (with reported limits of detection and quantification), and accuracy for the quantification of triterpenoids in plant matrices. akjournals.comresearchgate.netnih.gov The development of such validated HPTLC methods for beta-amyrin suggests the potential for similar applications in the separation and quantification of this compound.

Table 1: Example HPTLC Parameters for Beta-Amyrin Quantification

ParameterValue (Example 1) akjournals.comValue (Example 2) researchgate.net
Stationary PhaseSilica gel 60 F254Silica gel 60 F254
Mobile PhaseHexane-Ethyl acetate (3:1, v/v)Toluene-Methanol (9:1, v/v)
Detection Wavelength550 nm550 nm
Derivatizationp-Anisaldehydep-Anisaldehyde
Rf Value (beta-amyrin)0.38 ± 0.010.58 ± 0.01
Linearity Range10–100 ng/mL2–20 µ g/spot researchgate.net

Note: Data for beta-amyrin is presented as an example of HPTLC application to related triterpenoids.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification of compounds on a larger scale than analytical HPLC or TLC. While specific details on preparative HPLC for this compound purification are less prevalent in the provided search results compared to analytical applications or purification of related triterpenes like alpha- and beta-amyrin, HPLC is mentioned as a method for confirming the purity of isolated compounds. tandfonline.com

Analytical HPLC methods for the analysis of triterpenoids, including alpha-amyrin acetate, beta-amyrin, and alpha-amyrin, have been developed. ub.eduresearchgate.net These methods often utilize C18 reversed-phase columns and mobile phases such as methanol-water. researchgate.net Detection is commonly performed using UV detectors at wavelengths around 205 nm. researchgate.net The application of such HPLC systems in a preparative format would allow for the isolation of purified this compound from complex mixtures obtained from initial extraction and column chromatography steps. A semi-preparative HPLC method has been described for separating mixtures of triterpenoids and their acetates, including lupeol (B1675499) acetate, this compound, and alpha-amyrin acetate, from Decalepis hamiltonii roots, using a C18 column and methanol-water as the mobile phase with UV detection at 205 nm. researchgate.net

Table 2: Example Preparative HPLC Parameters for Triterpenoid (B12794562) Acetates

ParameterValue researchgate.net
Stationary PhaseC18 column
Mobile PhaseMethanol-Water (94:6)
Flow Rate1 mL/min
DetectionUV Detector (205 nm)
Compounds SeparatedLupeol acetate, this compound, alpha-Amyrin acetate

Biosynthesis and Enzymatic Transformations of Beta Amyrin Acetate

Enzymatic Acetylation of Beta-Amyrin (B1666858) to Beta-Amyrin Acetate (B1210297)

Ectopic Expression Systems for Biosynthesis (e.g., Yeast, Tobacco)

Ectopic expression systems, such as yeast (Saccharomyces cerevisiae) and tobacco (Nicotiana tabacum), have been utilized to study and produce beta-amyrin and its derivatives, including beta-amyrin acetate. researchgate.netfrontiersin.orgwhiterose.ac.uk For instance, heterologous expression of beta-amyrin synthase from Eleutherococcus senticosus (EsBAS) in yeast and tobacco has successfully demonstrated beta-amyrin production. researchgate.net Co-expression of EsBAS and E. senticosus beta-amyrin 28-oxidase (CYP716A244) in engineered yeast and transgenic tobacco has also confirmed the production of oleanolic acid, a downstream product of beta-amyrin oxidation. researchgate.net

Furthermore, the co-expression of lettuce oxidosqualene cyclase (LsOSC1), which produces beta-amyrin among other triterpenes, and lettuce triterpene acetyltransferase (LsTAT1) in yeast and tobacco has resulted in the production of this compound. frontiersin.orgnih.gov These systems serve as valuable tools for dissecting biosynthetic pathways and producing specific triterpenoids.

Specificity of Acetyltransferases for Pentacyclic Triterpenes

Acetyltransferases involved in triterpene modification exhibit specificity for their substrates. For example, the lettuce triterpene acetyltransferase (LsTAT1) is a novel enzyme belonging to the membrane-bound O-acyltransferase (MBOAT) family. frontiersin.orgnih.gov LsTAT1 has shown activity in acetylating various pentacyclic triterpenes, including beta-amyrin, alpha-amyrin (B196046), lupeol (B1675499), taraxasterol, and psi-taraxasterol, using acetyl-CoA as the acyl donor. frontiersin.orgnih.govresearchgate.net However, LsTAT1 did not acetylate intrinsic sterols like campesterol, stigmasterol, and beta-sitosterol (B1209924) in tobacco, indicating a specific role in the acetylation of pentacyclic triterpenes. frontiersin.orgnih.gov Another acetyltransferase, THAA2 from Arabidopsis thaliana, belonging to the BAHD acyltransferase superfamily, also targets the C-3 hydroxyl group of triterpenes, including alpha-amyrin, beta-amyrin, lupeol, and arabidiol, for acetylation. frontiersin.orgnih.gov This highlights that while some acetyltransferases show broad activity across different pentacyclic triterpene scaffolds, they can be specific against sterol structures.

Downstream Enzymatic Modifications of Beta-Amyrin (Precursor Metabolism)

Beta-amyrin, the precursor to this compound, can undergo various enzymatic modifications, particularly oxidation, leading to the formation of other bioactive triterpenoids.

Oxidation to Oleanolic Acid by Beta-Amyrin 28-Oxidase (CYP716A Subfamily)

A significant downstream modification of beta-amyrin is its oxidation to oleanolic acid. This conversion is primarily catalyzed by cytochrome P450 monooxygenases (P450s) belonging to the CYP716A subfamily, specifically referred to as beta-amyrin 28-oxidases. researchgate.netplos.orgoup.comoup.comnih.govnih.govnih.govresearchgate.netoup.com This oxidation typically occurs at the C-28 methyl group of beta-amyrin and proceeds through a three-step reaction, involving erythrodiol (B191199) and oleanolic aldehyde as intermediates, ultimately yielding oleanolic acid. researchgate.netplos.orgoup.comoup.comnih.govresearchgate.net

Several CYP716A subfamily enzymes have been characterized for their beta-amyrin 28-oxidase activity in various plant species. Examples include CYP716A12 from Medicago truncatula, CYP716A15 from Vitis vinifera, CYP716A52v2 from Panax ginseng, CYP716A244 from Eleutherococcus senticosus, and CYP716A254 from Anemone flaccida. researchgate.netoup.comoup.comnih.govnih.govnih.govresearchgate.net These enzymes demonstrate the conserved function of the CYP716A subfamily in catalyzing the oxidation of beta-amyrin to oleanolic acid. nih.govresearchgate.net Some of these oxidases, such as CYP716A12, can also exhibit multifunctional activity, oxidizing other triterpenes like alpha-amyrin and lupeol at the C-28 position to produce ursolic acid and betulinic acid, respectively. nih.govresearchgate.net

Role of Cytochrome P450 Enzymes in Triterpene Metabolism

Cytochrome P450 monooxygenases (P450s) play a crucial role in the structural diversification and functionalization of triterpene scaffolds in plants. frontiersin.orgresearchgate.netfrontiersin.orgmdpi.commdpi.com Following the cyclization of 2,3-oxidosqualene (B107256) by oxidosqualene cyclases (OSCs) to produce various triterpene skeletons, P450 enzymes introduce oxygen functionalities through regio- and stereo-specific oxidations. frontiersin.orgresearchgate.net These modifications include hydroxylation, carbonylation, and carboxylation, which are essential for creating the vast array of triterpenoid (B12794562) structures found in nature. frontiersin.org

The CYP716A subfamily is a prominent example of P450s involved in triterpene metabolism, particularly in the oxidation of amyrins and other pentacyclic triterpenes at the C-28 position to form corresponding carboxylic acids like oleanolic acid and ursolic acid. researchgate.netplos.orgoup.comoup.comnih.govnih.govresearchgate.netoup.comfrontiersin.org However, other P450 families and subfamilies are also implicated in triterpene metabolism, catalyzing different types of modifications at various positions on the triterpene backbone. frontiersin.orgresearchgate.netfrontiersin.org For instance, some P450s are involved in hydroxylations at positions other than C-28, contributing to the complexity of triterpenoid structures. frontiersin.org The diverse catalytic activities of P450 enzymes are key to generating the wide range of bioactive triterpenoids with various applications. plos.orgfrontiersin.orgresearchgate.net

Synthetic Methodologies and Chemical Derivatization of Beta Amyrin Acetate

Chemical Synthesis Approaches for Beta-Amyrin (B1666858)

Beta-Amyrin, the precursor to beta-Amyrin acetate (B1210297), can be obtained through both isolation from natural sources and chemical synthesis. While isolation is a common method, chemical synthesis provides a controlled route for obtaining the compound.

Multi-step Organic Reactions

The total synthesis of beta-Amyrin has been accomplished through multi-step organic reactions. The first total synthesis was reported in 1993 mdpi.com. Different synthetic approaches have targeted beta-Amyrin and other triterpenoids of the beta-Amyrin family mdpi.com. The complex structure of triterpenoids often necessitates multi-step chemical manipulations scielo.brplos.org.

Improved Scalable Synthetic Routes for Beta-Amyrin Production

An improved scalable synthesis of alpha- and beta-Amyrin starting from oleanolic and ursolic acid has been reported, allowing for the preparation of beta-Amyrin in a short and scalable manner via selective iodation and reduction mdpi.comresearchgate.net.

Esterification Reactions for Beta-Amyrin Acetate Synthesis

This compound is typically synthesized through the esterification of the hydroxyl group at the C-3 position of beta-Amyrin.

Acetylation of Beta-Amyrin

Acetylation of beta-Amyrin is a common method for synthesizing this compound. This reaction involves introducing an acetyl group to the hydroxyl functionality. For instance, acetylation of a mixture of alpha- and beta-Amyrin has been performed using bromoacetyl bromide in the presence of anhydrous K2CO3, yielding the bromoacetyl derivative scielo.brscielo.br. The formation of the ester is confirmed by the presence of a characteristic C=O stretching band in the FTIR spectrum scielo.brscielo.br. Ectopic expression of genes encoding beta-Amyrin synthase and a triterpene acetyltransferase (LsTAT1) in yeast and tobacco has also been shown to produce this compound nih.gov. LsTAT1 exhibits activity for the acetylation of beta-Amyrin using acetyl-CoA as an acyl donor nih.gov.

Exploration of Acylation at C-3 Position

The hydroxyl group at the C-3 position of beta-Amyrin is a primary site for acylation reactions to synthesize various derivatives, including this compound. Acylation of the hydroxyl group at the C-3 position of an alpha, beta-amyrin mixture has been carried out by treatment with bromoacetyl bromide scielo.brscielo.br. This functionalization at C-3 is a common strategy for synthesizing derivatives with potentially altered biological activities scielo.brscielo.br. Other 3-O-acyl derivatives of beta-Amyrin, such as propionate, hexanoate, and octanoate, have also been synthesized through acylation with appropriate anhydride (B1165640) or acid chlorides researchgate.net.

Design and Synthesis of Novel this compound Derivatives

The synthesis of novel this compound derivatives is an active area of research, aiming to explore their diverse biological properties. Various modifications of the beta-Amyrin structure, particularly at the C-3 position, lead to a range of derivatives. For example, amino-ester derivatives of a natural alpha, beta-amyrin mixture were synthesized by esterification reactions with bromo acetate followed by amine treatment scielo.brscite.ai. These derivatives were characterized using spectroscopic methods such as NMR, FTIR, and HRMS scielo.brscite.ai. The synthesis of other beta-Amyrin derivatives, including those with nitrogenous moieties, has also been reported researchgate.net.

The design of new derivatives often involves targeting specific functional groups on the beta-Amyrin skeleton for modification. While the C-3 hydroxyl is a common site for esterification and acylation, other positions can also be modified to create novel structures.

Here is a table of compounds mentioned and their PubChem CIDs:

Compound NamePubChem CID
Beta-Amyrin73160
This compound155470
Oleanolic acid10484
Ursolic acid10110
Alpha-Amyrin (B196046)73107
Bromoacetyl bromide11245
Potassium carbonate6356
Acetyl-CoA17178
Bromo acetate7914
Propionic anhydride8016
Hexanoic anhydride16203
Octanoic anhydride16204

Data Table: Synthesis of Beta-Amyrin from Oleanolic Acid

Starting MaterialReagents and ConditionsProductOverall YieldReference
Oleanolic acid1. LiAlH4, THF, reflux; 2. I2, imidazole (B134444), PPh3, THF, reflux; 3. Zn, AcOH, r.t.Beta-Amyrin81% mdpi.comresearchgate.net

Data Table: Acetylation of Alpha, Beta-Amyrin Mixture

Starting MaterialReagents and ConditionsProductYieldReference
Alpha, Beta-Amyrin mixtureBromoacetyl bromide, anhydrous K2CO3, CHCl3, r.t., 24 hAlpha, Beta-Amyrin bromoacetyl derivative85% scielo.brscielo.br

Data Table: Acetylation Activity of LsTAT1 on Triterpenes

Triterpene SubstrateAcetyl DonorEnzymeConversion Rate to AcetateReference
Beta-AmyrinAcetyl-CoALsTAT1< 10% nih.gov
Alpha-AmyrinAcetyl-CoALsTAT1< 10% nih.gov
TaraxasterolAcetyl-CoALsTAT1> 40% nih.gov
ψ-TaraxasterolAcetyl-CoALsTAT1> 40% nih.gov
Lupeol (B1675499)Acetyl-CoALsTAT1< 10% nih.gov
TaraxerolAcetyl-CoALsTAT1< 10% nih.gov

Amino-ester Derivatives

Amino-ester derivatives of amyrins, including beta-amyrin, have been synthesized to investigate their biological activities, particularly cytotoxic effects figshare.comscielo.brscite.ai. A reported method for synthesizing amino-ester derivatives of a natural alpha, beta-amyrin mixture involves esterification with bromo acetate, followed by treatment with various amines figshare.comscielo.brpreprints.org.

Specifically, this synthetic route begins with the esterification of the amyrin mixture with bromo acetate. This reaction introduces a bromoacetyl moiety, and the esterification at the C-3 position has been confirmed by spectroscopic analysis, such as Nuclear Magnetic Resonance (NMR) spectroscopy, which shows a new signal corresponding to the bromoacetyl group and an upfield shift of the H-3 signal scielo.br.

Following the esterification, the alpha-bromoester derivatives are subjected to treatment with an excess of different amines. This step leads to the formation of amino-acetyl derivatives scielo.br. The structures of the resulting amino-ester derivatives are typically confirmed using spectroscopic techniques including 1H and 13C NMR, Fourier Transform Infrared (FTIR) spectroscopy, and High-Resolution Mass Spectrometry (HRMS) scielo.brscite.ai.

Impact of Derivatization on Biological Activity Profiles

Derivatization of beta-amyrin and its acetate form can significantly impact their biological activity profiles. Research on amino-ester derivatives of alpha, beta-amyrin mixtures has demonstrated varying levels of cytotoxic activity against different human tumor cell lines scielo.brscite.ai.

In one study, eight synthetic amino-ester derivatives of a natural alpha, beta-amyrin mixture were evaluated for cytotoxic activity against human tumor cell lines including PC3 (prostate carcinoma), HCT-116 (colon carcinoma), and HL60 (leukemia) scielo.brscite.ai. While weak tumor growth inhibition was observed against HCT-116 and PC3 cell lines, moderate activity was found against the HL60 cell line scielo.brscite.ai.

The study highlighted that the nature of the amine moiety incorporated into the amino-ester derivative influenced the cytotoxic activity scielo.br. Derivatives containing diethylamine (B46881), aniline, morpholine, and imidazole moieties showed higher activities against the HL60 cell line compared to other derivatives scielo.brscite.ai. For instance, diethylamine and imidazole derivatives displayed the most potent cytotoxic activity and were more effective against HL60 cells scielo.br.

This research suggests that the introduction of amino-ester functionalities can modulate the cytotoxic properties of amyrin derivatives, with specific amine groups leading to enhanced activity against certain cancer cell lines.

Beyond cytotoxic activity, this compound itself has been reported to possess various biological activities, including anti-inflammatory, antifungal, anti-diabetic, and anti-hyperlipidemic effects chemsrc.commedchemexpress.com. It has been shown to inhibit HMG-CoA reductase activity chemsrc.commedchemexpress.com. Studies have also indicated its anti-inflammatory effects in animal models and its ability to inhibit hemolysis of human erythrocytes chemsrc.commedchemexpress.comnih.gov. The derivatization of this compound could potentially alter or enhance these other biological activities, although specific research focusing on the impact of amino-ester derivatization on the full spectrum of this compound's biological activities was not extensively detailed in the provided search results.

Further detailed research findings on the cytotoxic activity of amino-ester derivatives against different cell lines are presented in the table below, based on the data from the study on alpha, beta-amyrin mixture derivatives scielo.brscite.ai:

Derivative Amine MoietyCytotoxic Activity against HL60 (% Inhibition)Cytotoxic Activity against HCT-116 (% Inhibition)Cytotoxic Activity against PC3 (% Inhibition)
Diethylamine45.9 - 59.013.9 - 25.410.3 - 28.8
Aniline45.9 - 59.013.9 - 25.410.3 - 28.8
Morpholine45.9 - 59.013.9 - 25.410.3 - 28.8
Imidazole45.9 - 59.013.9 - 25.410.3 - 28.8
Other Derivatives13.6 - 59.0 (range for all derivatives)13.9 - 25.4 (range for all derivatives)10.3 - 28.8 (range for all derivatives)

Advanced Analytical Techniques for Structural Elucidation and Quantification of Beta Amyrin Acetate

Spectroscopic Characterization Methods

Spectroscopic methods are crucial for determining the structural features of beta-Amyrin (B1666858) acetate (B1210297) by analyzing its interaction with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H NMR, 13C NMR)

NMR spectroscopy, including 1H NMR and 13C NMR, is a cornerstone for the structural elucidation of triterpenoids like beta-Amyrin acetate. These techniques provide detailed information about the carbon-hydrogen framework and the functional groups present in the molecule. NMR spectra of this compound are typically measured in deuterated solvents like CDCl₃. tandfonline.comchemsociety.org.ng

1H NMR spectroscopy reveals the types of hydrogen atoms and their environments within the molecule. Characteristic signals for this compound include singlets corresponding to the eight tertiary methyl groups, typically appearing in the upfield region (δ 0.8-1.3 ppm). chemsociety.org.ng The proton attached to the carbon bearing the acetate group (H-3) shows a signal, and the vinylic proton on the C-12 carbon of the oleanane (B1240867) skeleton is also observable. chemsociety.org.ngnih.gov

13C NMR spectroscopy provides information about the carbon skeleton. The spectrum of this compound shows signals for all 32 carbon atoms, including those from the triterpene core and the acetate group. chemsociety.org.ng Analysis of the chemical shifts and multiplicities (often aided by techniques like DEPT) allows for the assignment of each carbon atom in the structure. tandfonline.com Characteristic signals include those for the methyl carbons, methylene (B1212753) and methine carbons in the ring system, the olefinic carbons (C-12 and C-13), the carbon bearing the acetate group (C-3), and the carbonyl carbon of the acetate group. chemsociety.org.ngnih.gov Comparison of experimental NMR data with literature values for this compound and related triterpenoids is a common practice for structural confirmation. chemsociety.org.ngnih.gov

NMR methods, including 1D (1H and 13C NMR) and 2D techniques (such as COSY, HMQC, and HMBC), are widely used for the characterization of pentacyclic triterpenes. tandfonline.comub.edu

Mass Spectrometry (MS) Techniques (GC-MS, ESI-MS, HRMS, UHPLC-Q Exactive Hybrid Quadrupole-Orbitrap High-Resolution Accurate Mass Spectrometry, HPLC-ESI-MS/MS)

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural confirmation. Various MS techniques are employed, often coupled with chromatographic separation.

GC-MS is frequently used for the analysis of triterpenoids, including this compound. nih.govchemfaces.comscielo.brnih.gov This technique separates compounds by gas chromatography before they are introduced into the mass spectrometer. The resulting mass spectrum provides a molecular ion peak and characteristic fragment ions that can be compared to spectral libraries for identification. scielo.br

ESI-MS and HRMS provide accurate mass measurements, which are essential for determining the elemental composition of this compound. wikidata.orguni.lunih.govscielo.brpreprints.org Electrospray ionization (ESI) is a soft ionization technique often coupled with liquid chromatography (HPLC-ESI-MS/MS) that produces protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻) and adduct ions. uni.lumdpi.comnih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides mass measurements with high accuracy, allowing for the determination of the exact molecular formula. wikidata.orguni.luscielo.br

Advanced MS techniques like UHPLC-Q Exactive Hybrid Quadrupole-Orbitrap High-Resolution Accurate Mass Spectrometry are employed for comprehensive analysis and identification of metabolites, including triterpenoids. researchgate.net220.249.113mdpi.comnih.govresearchgate.net These systems offer high sensitivity, resolution, and mass accuracy, enabling the detection and identification of this compound in complex mixtures. HPLC-ESI-MS/MS is also used, providing fragmentation information (MS/MS) that is valuable for structural elucidation and differentiation of isomeric compounds. scielo.brmdpi.comnih.govresearchgate.netfoodb.ca The fragmentation patterns observed in MS/MS can reveal specific structural features of this compound. scielo.br

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound by analyzing its vibrational spectrum. chemsociety.org.ngchemfaces.comnih.govajchem-a.com The IR spectrum displays characteristic absorption bands corresponding to different functional groups. For this compound, key bands include those for the C=O stretching vibration of the ester group (around 1750 cm⁻¹), C-H stretching vibrations (both asymmetric and symmetric) from methyl and methylene groups, and C-O stretching vibrations from the ester linkage. chemsociety.org.ngscielo.brui.ac.id These absorption patterns serve as a fingerprint for the compound and help confirm the presence of the acetate moiety and the triterpene skeleton. chemsociety.org.ngscielo.brui.ac.id

Chromatographic Methods for Analysis and Quantification

Chromatographic methods are essential for the separation, analysis, and quantification of this compound from complex matrices and for assessing its purity.

Gas Chromatography (GC) and GC-FID for Triterpenoid (B12794562) Analysis

Gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), is a widely used technique for the analysis of triterpenoids. ub.eduui.ac.idresearchgate.netscielo.brmdpi.com GC separates volatile or semi-volatile compounds based on their boiling points and interaction with the stationary phase.

GC-FID is particularly useful for the quantitative analysis of triterpenoids like beta-amyrin and its acetate. ub.eduresearchgate.netscielo.brmdpi.com FID is a sensitive detector that responds to combustible organic compounds, providing a signal proportional to the amount of analyte eluting from the column. Quantitative measurements can be performed using external standards or internal standards. scielo.brmdpi.com GC-FID has been used to determine the relative amounts of this compound and alpha-amyrin (B196046) acetate in mixtures. researchgate.net For the analysis of triterpenoids by GC, pre-derivatization of the samples, such as acetylation or trimethylsilylation, may be required to increase their volatility. ub.edu

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation and analysis of a wide range of compounds, including non-volatile or less volatile substances like this compound. tandfonline.comub.edumedchemexpress.comnih.gov HPLC separates compounds based on their interaction with a stationary phase and a mobile phase.

HPLC is commonly employed for assessing the purity of isolated this compound. tandfonline.commedchemexpress.com Analytical HPLC can confirm the presence of a single major peak corresponding to this compound, indicating high purity. tandfonline.commedchemexpress.com Various stationary phases (e.g., C18 reversed-phase) and mobile phase systems are used depending on the nature of the sample and the desired separation. ub.edu HPLC can be coupled with different detectors, including UV detectors (although triterpenoids like this compound with non-conjugated double bonds may have limited UV absorption) or mass spectrometers (HPLC-MS) for detection and identification. ub.edumdpi.comnih.govresearchgate.net Analytical standards of this compound with specified chromatographic purity are available and used as reference materials for qualitative and quantitative determination by HPLC. extrasynthese.comextrasynthese.com

Coupled Techniques for Enhanced Analysis (e.g., HPLC-DAD-MS)

Coupled chromatographic and spectroscopic techniques like HPLC-DAD-MS are indispensable for the comprehensive analysis of triterpenoids, including this compound. HPLC provides efficient separation of this compound from other co-eluting compounds in a sample extract. The choice of stationary phase, typically a reversed-phase C18 column, and mobile phase composition (often gradients of water and organic solvents like acetonitrile (B52724) or methanol (B129727), sometimes acidified with formic acid) are critical for achieving optimal separation mdpi.comtandfonline.comtandfonline.comtandfonline.com.

Following chromatographic separation, the eluent passes through a DAD. DAD provides UV-Vis spectral data across a range of wavelengths simultaneously, offering valuable information about the chromophores present in the molecule. While triterpenoids like this compound may have limited UV absorption due to the absence of extensive conjugated systems, detection at lower wavelengths (e.g., 210 nm, 235 nm) is often employed mdpi.comtandfonline.comtandfonline.comresearchgate.netresearchgate.net. The UV spectrum obtained can aid in peak identification and purity assessment.

The subsequent coupling with mass spectrometry (MS) is crucial for both structural confirmation and quantification. MS provides information about the molecular weight of this compound and its fragmentation pattern. Electrospray ionization (ESI) is a commonly used ionization technique for triterpenoids in LC-MS analysis, often operated in positive ion mode, yielding protonated molecules ([M+H]+) or adduct ions ([M+Na]+) mdpi.com. The predicted monoisotopic mass for this compound (C32H52O2) is 468.3967 Da uni.lufoodb.ca. Observed molecular ions or adducts in the mass spectrum confirm the molecular weight.

Tandem mass spectrometry (MS/MS or MSn) provides fragmentation data by subjecting selected ions to further collision-induced dissociation. The resulting fragment ions offer insights into the compound's structure. While specific fragmentation pathways for this compound in HPLC-MS/MS can vary depending on the instrument and conditions, triterpenoids generally exhibit characteristic fragmentation patterns, such as losses of water (18 Da) or acetic acid (60 Da, due to the acetate group) mdpi.com. Analysis of these fragmentation ions helps in confirming the identity of this compound and differentiating it from isomeric compounds. Predicted LC-MS/MS spectra can also serve as a guide for expected fragmentation ions foodb.ca.

For quantification, HPLC-DAD-MS allows for the determination of this compound concentration in a sample by monitoring specific ions in the mass spectrometer (Selected Ion Monitoring, SIM, or Selected Reaction Monitoring, SRM, in MS/MS mode) or using the signal from the DAD at an appropriate wavelength researchgate.net. Calibration curves prepared using known concentrations of a this compound standard are used to determine the amount of the compound in the analyzed samples tandfonline.comakjournals.com.

Research findings demonstrate the application of these techniques in various studies. For instance, HPLC-DAD-MS has been used to identify this compound in plant extracts mdpi.com. Studies on the analysis of triterpenoids in different plant matrices have utilized HPLC coupled with DAD and MS or MS/MS for both qualitative and quantitative analysis, highlighting the effectiveness of these coupled techniques in separating and characterizing complex mixtures containing triterpenoids like this compound mdpi.comresearchgate.netgrafiati.comacs.orgresearchgate.net. Quantitative analysis using HPLC with DAD has reported concentrations of this compound in plant extracts, sometimes alongside its isomer alpha-amyrin acetate researchgate.net.

The combination of chromatographic separation, DAD detection for general screening and UV information, and MS detection for molecular weight and fragmentation data provides a powerful platform for the unambiguous identification and accurate quantification of this compound in diverse samples.

Preclinical Pharmacological Activities and Underlying Molecular Mechanisms of Beta Amyrin Acetate

Anti-inflammatory and Immunomodulatory Activities

Preclinical research indicates that beta-Amyrin (B1666858) acetate (B1210297) exhibits significant anti-inflammatory and immunomodulatory effects. These activities are mediated through several mechanisms, including the modulation of inflammatory mediators, enzyme activity, and cellular migration.

Inhibition of Inflammatory Mediators (e.g., IL-6, TNF-α, IL-1β)

Studies have shown that beta-Amyrin, and its acetate form or mixtures containing it, can reduce the levels of key pro-inflammatory cytokines. For instance, a mixture of alpha- and beta-amyrin significantly reduced lipopolysaccharide (LPS)-induced secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in murine macrophage cell lines. preprints.orgpreprints.orgmdpi.com Notably, TNF-α secretion was inhibited even at low concentrations in some studies. preprints.orgpreprints.org In a mouse model of colitis induced by trinitrobenzene sulphonic acid (TNBS), treatment with a mixture of alpha- and beta-amyrin led to decreased levels of interleukin-1β (IL-1β) in colon tissues. preprints.org Beta-amyrin has also been shown to suppress the release of PGE2 and IL-6, and inhibit NF-κB activation in LPS-induced human peripheral blood mononuclear cells in a concentration-dependent manner. researchgate.netnih.govscielo.br Furthermore, in a mouse model of acute pancreatitis, an alpha, beta-amyrin mixture significantly attenuated the cerulein-induced increase in TNF-α and IL-6 serum levels. nih.govresearchgate.netub.edu

Modulation of Myeloperoxidase Activity

Myeloperoxidase (MPO) activity is an indicator of neutrophil infiltration and inflammation. Preclinical studies have demonstrated that beta-Amyrin acetate and mixtures containing it can modulate MPO activity. In a murine model of colitis, treatment with a mixture of alpha- and beta-amyrin reduced MPO activity in colonic tissues. preprints.orgpreprints.orgmdpi.comresearchgate.net Similarly, in a rat model of ligature-induced periodontitis, an alpha, beta-amyrin mixture reduced the increase in MPO activity. nih.gov In a carrageenan-induced paw edema model, the ability of alpha, beta-amyrenone (a related compound) to reduce leukocyte migration, particularly neutrophils, was indirectly confirmed by a reduction in MPO activity. nih.gov An alpha, beta-amyrin mixture also significantly attenuated the cerulein-induced increase in pancreatic MPO in a mouse model of acute pancreatitis. researchgate.netub.edu

Inhibition of Leukocyte Migration and Neutrophil Infiltration in Preclinical Models

This compound has demonstrated the ability to inhibit the migration of leukocytes and the infiltration of neutrophils in preclinical models of inflammation. In a study using Alstonia boonei extracts, alpha-amyrin (B196046) acetate (a related compound often found with this compound) at 100 mg/kg orally evoked a significant reduction in total leukocyte count and suppression of neutrophil infiltration in vivo. chemfaces.comebi.ac.uknih.govchemfaces.comtandfonline.comresearchgate.nettandfonline.combiocrick.com In the TNBS-induced colitis model in mice, treatment with a mixture of alpha- and beta-amyrin significantly reduced polymorphonuclear cell infiltration. preprints.orgresearchgate.net Alpha, beta-amyrenone was also able to reduce mechanical hypersensitivity and paw edema induced by carrageenan, interfering with neutrophil migration. nih.gov

Effects on Membrane Stabilization (e.g., Red Blood Cell Membrane)

Membrane stabilization is considered a mechanism related to anti-inflammatory activity, as the release of inflammatory mediators can involve the degranulation of cellular organelles. Studies have investigated the effect of this compound on red blood cell membrane stabilization. This compound has been shown to inhibit both heat-induced and hypotonicity-induced hemolysis of human erythrocytes. chemsrc.comtargetmol.commedchemexpress.com This ability to protect against the lysis of red blood cell membranes induced by heat and hypotonic environments is considered evidence of its membrane stabilizing property. researchgate.net

Inhibition of Heat-induced Hemolysis and Hypotonicity-induced Hemolysis

As mentioned above, this compound has demonstrated inhibitory effects on hemolysis induced by heat and hypotonic conditions. At a concentration of 100 µg/mL, both beta-amyrin and alpha-amyrin acetate inhibited heat-induced hemolysis. chemfaces.comnih.govchemfaces.comtandfonline.comresearchgate.netbiocrick.com this compound at 50 μg/mL has also been shown to inhibit heat-induced and hypotonicity-induced hemolysis of human erythrocytes. chemsrc.comtargetmol.commedchemexpress.com

Attenuation of Ear Edema and Paw Edema in Animal Models

This compound and related compounds have shown efficacy in reducing edema in various animal models of inflammation. In mice, topical application of this compound at 100 µ g/ear significantly inhibited xylene-induced ear edema. chemfaces.comnih.govchemfaces.comtandfonline.comresearchgate.netbiocrick.comchemsrc.comtargetmol.commedchemexpress.com In a study using Alstonia boonei extract, alpha-amyrin acetate at 100 µ g/ear produced significant inhibition of ear edema in mice. chemfaces.comebi.ac.uknih.govchemfaces.comtandfonline.comresearchgate.netbiocrick.com Alpha-amyrin acetate at 100 mg/kg orally also showed significant inhibition of egg albumen-induced paw edema in rats. nih.govchemfaces.comtandfonline.comresearchgate.netbiocrick.com A triterpene-rich fraction containing beta-amyrin decreased paw edema in the carrageenan-induced paw edema test in rats. nih.govscielo.br Additionally, this compound administered intraperitoneally showed significant anti-inflammatory activities in adult albino rats. chemsrc.commedchemexpress.com

Inhibition of Lipopolysaccharide-induced Cytokine Release in In Vitro Cell Lines

This compound has demonstrated the ability to modulate the release of pro-inflammatory cytokines induced by lipopolysaccharide (LPS), a potent activator of the immune response. Studies using the murine macrophage cell line RAW264.7 have shown that alpha- and beta-amyrins significantly reduce LPS-induced secretion of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). wikipedia.org Specifically, this compound has been suggested to inhibit LPS-induced cytokine release in RAW264.7 cells at nanomolar concentrations. researchgate.net While some research indicates that acetylated alpha, beta-amyrin did not inhibit IL-6 production, beta-amyrin itself showed inhibition of TNF-alpha. nih.gov Beta-amyrin has also been reported to inhibit LPS-induced IL-1beta, IL-6, and TNF-alpha secretion in THP-1 cells. researchgate.net

Inhibition of Phorbol (B1677699) Ester-induced Inflammation

Research indicates that this compound can inhibit inflammation induced by phorbol esters, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). This compound has been shown to inhibit TPA-induced inflammation in mice. researchgate.net Additionally, this compound has demonstrated significant anti-inflammatory activity in the xylene-induced mouse ear edema model, with reported ID50 values in the range of 0.15-0.75 µmol/ear. jabonline.injapsonline.com

Dyslipidemic and Metabolic Regulatory Activities

This compound has shown promise in modulating lipid profiles and interacting with enzymes critical to metabolic regulation.

Modulation of Lipid Profiles (e.g., LDL, HDL-C/TC Ratio)

In studies investigating its antidyslipidemic activity, this compound has been shown to favorably modulate lipid profiles. In high-fat diet-induced dyslipidemic hamsters, this compound decreased levels of low-density lipoprotein (LDL) and increased the high-density lipoprotein cholesterol to total cholesterol (HDL-C/TC) ratio. At a dose of 10 mg/kg, this compound decreased LDL levels by 36% and increased the HDL-C/TC ratio by 49%. caymanchem.com

Lipid Parameter Change (at 10 mg/kg in HFD-induced dyslipidemic hamsters) Citation
LDL Levels Decreased by 36% caymanchem.com
HDL-C/TC Ratio Increased by 49% caymanchem.com

Inhibition of HMG-CoA Reductase Activity and Molecular Interactions

A key mechanism underlying the potential hypolipidemic effects of this compound is the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, a rate-limiting enzyme in cholesterol biosynthesis. This compound has been found to inhibit HMG-CoA reductase activity with an IC50 value of 3.4 μM. jabonline.in Molecular interaction studies suggest that this compound inhibits HMG-CoA reductase activity by binding within its hydrophobic binding cleft. This cleft is lined with specific amino acid residues, including Leu562, Gly560, Ala564, Gly569, Ser852, Leu853, Leu857, Met854, Ala856, Ser852, and Ala855 in human HMG-CoA reductase.

Enzyme Target IC50 (this compound) Citation
HMG-CoA Reductase 3.4 μM jabonline.in

Soluble Epoxide Hydrolase (sEH) Inhibition

This compound has also been identified as an inhibitor of soluble epoxide hydrolase (sEH). sEH is involved in the metabolism of epoxy fatty acids, which play roles in various physiological processes, including inflammation and blood pressure regulation. This compound inhibits sEH activity with an IC50 of 3.4 μM, as determined using a fluorescent substrate. jabonline.in Using a physiological substrate (14,15-epoxyeicosatrienoic acid), the IC50 for this compound was found to be 6.1 μM. When evaluating selectivity, 25 μM of this compound decreased microsomal epoxide hydrolase (mEH) activity to 61% of control activity. japsonline.com These results suggest that this compound exhibits sEH inhibitory activity, although its selectivity over mEH could potentially be improved.

Enzyme Target Substrate IC50 (this compound) Citation
Soluble Epoxide Hydrolase (sEH) Fluorescent substrate 3.4 μM jabonline.in
Soluble Epoxide Hydrolase (sEH) 14,15-epoxyeicosatrienoic acid 6.1 μM
Microsomal Epoxide Hydrolase (mEH) (at 25 μM) Not specified Decreased activity to 61% of control japsonline.com

Potential Anti-diabetic Mechanisms

This compound and its derivatives have shown potential in the context of diabetes. While much of the research focuses on beta-amyrin and its palmitate derivative, this compound has been included in studies investigating the anti-diabetic potential of compounds from natural sources. Beta-amyrin has demonstrated alpha-amylase inhibitory activity and high binding affinity to key targets involved in glucose regulation, including glucagon-like peptide-1 (GLP-1), glycogen (B147801) synthase kinase (GSK), glucokinase (GK), and insulin (B600854) receptor tyrosine kinase (IRTK). wikipedia.org Beta-amyrin palmitate has shown antihyperglycemic effects, potentially by inhibiting intestinal glucose absorption. wikipedia.orgcaymanchem.com Computational studies investigating bioactive compounds from Gymnema Sylvestre, including this compound, for their anti-diabetic potential have identified targets such as AKT1, SRC, TNF, PPARG, and IL1B.

Antioxidant Activities

Antioxidants play a crucial role in mitigating oxidative stress, an imbalance associated with various chronic diseases. nepjol.info this compound has demonstrated antioxidant potential in several studies.

Free Radical Scavenging Activity (e.g., DPPH)

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common in vitro method used to evaluate this property. In the presence of a hydrogen donor, the stable DPPH free radical is reduced, causing a change in color from violet to pale yellow, which can be measured spectrophotometrically. nepjol.info

Studies have shown that beta-amyrin can exert DPPH free radical scavenging activity. researchgate.net For instance, beta-amyrin isolated from Symplocos cochinchinensis leaves demonstrated good scavenging effects on DPPH radicals with an IC50 of 89.63 ± 1.31 μg/ml. researchgate.net Another study evaluating a mixture of alpha-amyrin and beta-amyrin from Celastrus hindsii leaves reported an IC50 of 125.55 µg/mL for DPPH scavenging activity. nih.gov While one study on Syringa patula floral buds indicated that this compound possessed weak scavenging activity against DPPH compared to a standard antioxidant, with an SC50 value greater than 100 μg/mL, other research supports its free radical scavenging potential. researchgate.nettandfonline.com

Inhibition of Lipid Peroxidation

Lipid peroxidation is a process where free radicals damage lipids, leading to cellular damage. Inhibiting this process is another mechanism by which antioxidants exert their effects.

Beta-amyrin has shown a strong suppressive effect on lipid peroxidation. researchgate.net Metabolites such as alpha/beta-amyrin have been reported to act as lipid peroxidation inhibitors. researchgate.net Increased protection against lipid peroxidation by plant extracts suggests that they may inhibit the activation or reaction of oxygen and lipids to form free radicals and peroxide enzymes. mdpi.com A decrease in malondialdehyde (MDA) concentration, a marker of lipid peroxidation, has been observed in the presence of Leptadenia reticulata extracts, including the ethyl acetate fraction which would likely contain triterpenes like this compound, suggesting lipid peroxidation inhibition potential. brieflands.com The hepatoprotective effect of Ficus chlamydocarpa extract, containing alpha-amyrin acetate, was associated with a marked decrease of liver malondialdehyde (MDA). nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

This compound has also been investigated for its potential as an antimicrobial agent, exhibiting effects against both bacteria and fungi. The ability of beta-amyrin to induce the production of reactive oxygen species (ROS) in microorganisms suggests its potential as an antimicrobial agent. jmb.or.krnih.govresearchgate.netnih.gov

Antifungal Effects (e.g., against Candida species)

Candida species, particularly Candida albicans, are common fungal pathogens. This compound and related amyrin derivatives have shown activity against Candida species. researcher.life

Studies have investigated the antifungal mode of action of beta-amyrin against Candida albicans. nih.gov The anti-Candida mechanisms of action initiated by plant natural products can involve the induction of apoptosis. phcogrev.com Beta-amyrin-induced apoptosis in Candida albicans is triggered by calcium. nih.gov This process involves a noticeable increment in reactive oxygen species (ROS) concentrations. nih.gov Further investigation confirmed oxidative damage through glutathione (B108866) reduction and DNA fragmentation, with the accumulation of lethal damages resulting in the activation of caspases and externalization of phosphatidylserine, indicating the induction of yeast apoptosis by beta-amyrin in C. albicans. nih.gov Some this compound derivatives have exhibited potential antifungal activity against Candida spp., with amyrin formiate showing inhibition of the adhesion ability of C. albicans to buccal epithelial cells. researcher.life

Antibacterial Mechanisms (e.g., Reactive Oxygen Species Production, Apoptosis-like Death, Glutathione Dysfunction, Membrane Depolarization)

Research into the antibacterial mode of action of beta-amyrin has revealed several key mechanisms. Beta-amyrin has been found to trigger the accumulation of reactive oxygen species (ROS) in bacteria such as Escherichia coli. jmb.or.krnih.govresearchgate.netnih.gov Excessive stress caused by ROS, particularly hydroxyl radicals, can induce glutathione (GSH) dysfunction. jmb.or.krnih.govresearchgate.netnih.gov GSH is important for protecting cells from oxidative and osmotic stresses; thus, its dysfunction leads to membrane depolarization. jmb.or.krnih.govresearchgate.netnih.gov The resultant depolarization of the cell membrane destroys its essential barrier function and triggers cell death. jmb.or.krnih.gov

Cell death induced by beta-amyrin in bacteria exhibits characteristics of apoptosis-like death, such as caspase-like protein activation and fragmentation of DNA. jmb.or.krnih.govresearchgate.net The change in membrane potential can lead to the release of apoptotic proteins, such as caspases. jmb.or.krnih.govresearchgate.netnih.gov Activated caspase-like protein promotes the cleavage of DNA into single strands, a hallmark of apoptosis-like death in bacteria. jmb.or.krnih.govresearchgate.netnih.gov Cells treated with beta-amyrin have been positive for annexin (B1180172) V and negative for propidium (B1200493) iodide, indicating apoptosis-like death. jmb.or.krnih.govresearchgate.netnih.gov Therefore, the antibacterial mode of action of beta-amyrin involves the induction of apoptosis-like death via ROS accumulation. jmb.or.krnih.govresearchgate.net

Inhibition of Mycolic Acid Synthesis Pathways

Mycolic acids are crucial components of the cell wall of Mycobacterium tuberculosis and are essential for its virulence. The mycolic acid synthesis pathway represents a promising target for the development of new anti-tuberculosis drugs. researchgate.netumpr.ac.idumpr.ac.id

Molecular docking studies have explored the potential of phytochemicals, including this compound, to bind with enzymes involved in mycolic acid synthesis pathways in Mycobacterium tuberculosis. researchgate.netumpr.ac.idumpr.ac.id These studies have shown binding affinity between this compound and key protein molecules in this pathway. researchgate.netumpr.ac.idumpr.ac.id Specifically, this compound has been shown to bind to PKS13 (polyketide synthase), DprE1 (Decaprenylphosphoryl-beta-D-ribose-2-epimerase), and KasA (Beta-ketoacyl-acyl carrier protein synthase), which are enzymes responsible for mycolic acid biosynthesis. researchgate.netumpr.ac.idumpr.ac.id Docking scores (Vina scores) indicating the binding affinity have been reported: -7.1 Kcal/mol for PKS13, -9.7 Kcal/mol for DprE1, and -6.9 Kcal/mol for KasA. researchgate.netumpr.ac.idumpr.ac.id

Cytotoxic and Antiproliferative Activities in Cancer Cell Lines (Preclinical In Vitro)

This compound has been investigated for its ability to inhibit the growth and survival of various cancer cell lines in laboratory settings. These preclinical in vitro studies provide insights into its potential as an anticancer agent.

Activity against Human Ovarian Cancer Cells (e.g., A2780)

Studies have reported on the cytotoxic activity of this compound against the human ovarian cancer cell line A2780. One study indicated that this compound exhibited cytotoxicity against A2780 cells with an IC₅₀ of 12.1 μg/mL nih.gov. Another source describes this compound as exhibiting weak-moderate antiproliferative activity against the A2780 human ovarian cancer cell line biocrick.comchemfaces.com. Some isolated compounds, including this compound, showed weak cytotoxicity against the A2780 cell line nih.gov.

Effects on Other Tumor Cell Lines (e.g., MCF-7, HL-60, MDAMB-435, SF-295, HCT-8, PC3, HCT-116)

The effects of this compound and related amyrin compounds have been evaluated in several other cancer cell lines. This compound was not considered active against certain cancer cell lines, including A549, SK-OV-3, SK-MEL-2, XF498, and HCT15 nih.gov.

However, studies on amyrins (alpha and beta) or their derivatives have shown activity in some of the specified cell lines. A mixture of alpha- and beta-amyrin demonstrated anti-cancer potential against the MCF-7 breast cancer cell line with an IC₅₀ value of 28.45 μg/mL preprints.org. This mixture also showed significant antitumor activity against other cell lines, although specific data for this compound alone on MCF-7 in the provided sources is limited to the mixture preprints.org.

Regarding HL-60 leukemia cells, some beta- and alpha-amyrin esters were able to induce cell apoptosis nih.gov. Synthetic derivatives of alpha- and beta-amyrin were evaluated for cytotoxic activity against HL60 leukemia cells, showing moderate inhibition ranging from 13.6% to 59.0% preprints.org. Alpha- and beta-amyrins were also tested on HL-60, MDAMB-435, SF-295, and HCT-8 human tumor cell lines, exhibiting significant anticancer activity preprints.org.

For HCT-116 and PC3 cell lines, synthetic derivatives of alpha- and beta-amyrin showed weak tumor growth inhibition, with ranges of 13.9–25.4% and 10.3–28.8%, respectively preprints.org. Beta-amyrin itself has shown significant in vitro anticancer activity against human colon cancer HCT116 cells preprints.org.

Induction of Apoptosis-like Events (General Triterpenoid (B12794562) Mechanism)

The induction of apoptosis is a common mechanism by which many triterpenoids exert their anticancer effects nih.gov. While the provided sources discuss apoptosis induction by beta-amyrin and other triterpenoids, specific detailed mechanisms solely for this compound are less extensively described in the immediate search results.

Beta-amyrin has been shown to induce apoptosis-related proteins, including Bcl-2, caspase-3, caspase-9, phospho-p38 mitogen-activated protein kinase (MAPK), and phospho-Jun N-terminal kinase (JNK) in cancer cells preprints.org. It can also cause genotoxic effects and increase reactive oxygen species (ROS) in cells preprints.org. The anticancer effects of alpha- and beta-amyrins have been attributed to the induction of apoptosis and G2/M phase cell cycle arrest in a dose-dependent manner preprints.org.

In the context of antibacterial activity, beta-amyrin was found to trigger ROS accumulation in Escherichia coli, leading to glutathione dysfunction and membrane depolarization. This process resulted in the release of caspase-like proteins, promoting DNA cleavage, a hallmark of apoptosis-like death in bacteria nih.govkoreascience.krjmb.or.kr. While this describes a mechanism in bacteria, it highlights the potential for ROS-mediated apoptosis-like events induced by beta-amyrin.

Triterpenoids, in general, can induce apoptosis and inhibit the expression of genes associated with cell proliferation, survival (like bcl-2 and survivin), angiogenesis, and inflammation nih.gov. This compound, as a triterpenoid ester, may share some of these general mechanisms.

Neuropharmacological Activities (for Amyrin Mixture, Potential for Acetate)

Neuropharmacological activities have been observed for amyrin mixtures, suggesting potential effects for this compound, although specific studies on the acetate form are less prevalent in the provided results compared to the amyrin mixture.

Anxiolytic and Sedative Effects

An acetylated mixture of alpha- and beta-amyrin (AcAMY) obtained from Protium heptaphyllum has been evaluated for its neuropharmacological profile in mice benthamopenarchives.comresearchgate.net. This mixture demonstrated sedative and anxiolytic properties benthamopenarchives.comresearchgate.net. AcAMY increased barbiturate-induced sleeping time and ethyl ether-induced sleeping time, confirming its sedative nature benthamopenarchives.comresearchgate.net. Acute administration of AcAMY also produced an anxiolytic effect benthamopenarchives.comresearchgate.net. Sub-chronic administration showed both sedative and anxiolytic effects at higher doses benthamopenarchives.comresearchgate.net.

A mixture of alpha- and beta-amyrin has also shown anxiolytic and sedative activity in adult zebrafish without causing motor impairment jscimedcentral.comjscimedcentral.com. These effects are possibly related to GABAergic mechanisms, acting in the same binding region as benzodiazepines jscimedcentral.com.

Anticonvulsant Properties

The acetylated alpha- and beta-amyrin mixture (AcAMY) also exhibited anticonvulsant properties in mice benthamopenarchives.comresearchgate.net. AcAMY protected animals against pentylenetetrazole-induced convulsions but not against pilocarpine-induced convulsions benthamopenarchives.comresearchgate.net. The mixture increased the latency to the first convulsion and the latency to death benthamopenarchives.comresearchgate.net.

Similar to the anxiolytic and sedative effects, a mixture of alpha- and beta-amyrin demonstrated an anticonvulsant effect that attenuated tonic-clonic seizures in adult zebrafish jscimedcentral.comjscimedcentral.com. The anticonvulsant effects of the amyrin mixture are also potentially related to GABAergic mechanisms jscimedcentral.com.

The neuropharmacological effects observed for the acetylated amyrin mixture suggest that this compound may contribute to these activities, although further research specifically on this compound is needed to confirm its individual effects and mechanisms.

Involvement of GABAergic Neurotransmission and GABAA Receptor Modulation

Studies suggest that this compound may influence GABAergic neurotransmission. Investigations into the neuropharmacological profile of acetylated alpha- and beta-amyrin, which includes this compound, have indicated that its sedative, anxiolytic, and anticonvulsant properties might involve the GABAergic system. benthamopenarchives.comresearchgate.net Specifically, research on a mixture of alpha- and beta-amyrin, which can be acetylated to form this compound, has shown potential anti-insomnia effects likely mediated through the activation of the GABAergic neurotransmitter system in the brain. preprints.orgpreprints.org This suggests a possible interaction with GABAA receptors. tandfonline.comjscimedcentral.comresearchgate.net

Participation of Excitatory and Inhibitory Amino Acids

Preclinical studies have explored the impact of this compound on the levels of excitatory and inhibitory amino acids in the brain. Following the administration of acetylated alpha- and beta-amyrin to mice, significant changes in the concentrations of these amino acids were observed in specific brain areas, such as the basal ganglia and hippocampus. benthamopenarchives.comresearchgate.nettandfonline.com For instance, studies noted decreases in the levels of excitatory amino acids like glutamate (B1630785) and aspartate, while levels of inhibitory amino acids appeared to be increased. benthamopenarchives.comresearchgate.net Changes in the concentrations of GABA, tyrosine, and taurine (B1682933) have also been reported. benthamopenarchives.comresearchgate.nettandfonline.comresearchgate.netnih.gov These alterations in amino acid metabolism are potentially correlated with the observed neuropharmacological effects, including anticonvulsant activity. tandfonline.comnih.gov

Here is a summary of observed changes in amino acid levels in mouse brain areas after treatment with acetylated alpha- and beta-amyrin (AcAMY) at 25 mg/kg, i.p., for 7 days:

Brain AreaAmino AcidObserved ChangeMagnitude of Change
HippocampusTyrosineIncreased89%
StriatumTyrosineIncreased97%
StriatumTaurineIncreased79%
StriatumAspartateDecreased72%
StriatumGABADecreased55%
StriatumGlutamateDecreased60%
Basal GangliaGlutamateDecreased68%
Basal GangliaAspartateDecreased65%
Basal GangliaGABADecreased62%
Basal GangliaTaurineIncreased116%
Basal GangliaTyrosineIncreased135%
HippocampusTaurineIncreased76%
HippocampusTyrosineIncreased110%

Nociceptive Modulation

This compound has demonstrated potential in modulating pain perception. It is described as an agent that may reduce sensitivity to painful stimuli and block the transmission of pain signals. foodb.ca Its biological role is suggested to involve the modulation of pain perception. foodb.ca this compound may be useful in the treatment of chronic pain by acting on nociceptors. medkoo.com Studies on alpha- and beta-amyrin mixtures have also shown antinociceptive properties in various pain models, suggesting a role in modulating inflammatory and visceral pain. preprints.orgbiomolther.org

Antiviral Activities (for Amyrin, Potentially Acetate)

While direct studies specifically on the antiviral activity of this compound are less prevalent, research on its precursor, beta-amyrin, and related triterpenoids provides insights into potential antiviral properties.

General Antiviral Activity (e.g., against SARS-CoV-2 Targets)

Beta-amyrin has shown antiviral activity against various viruses, including potential activity against HIV. preprints.orgtargetmol.comresearchgate.net Computational studies have explored the potential of natural compounds, including beta-amyrin and this compound, as inhibitors against SARS-CoV-2 targets. researcher.liferesearchgate.netjppres.comnih.govnih.govjppres.commdpi.com Molecular docking studies have indicated that beta-amyrin can interact with key SARS-CoV-2 proteins, such as the Main protease (Mpro), RNA-dependent RNA polymerase (RdRp), helicase, and the Receptor-Binding Domain (RBD) of the spike protein. researcher.lifejppres.comnih.govjppres.commdpi.com this compound has also been included in computational screenings against SARS-CoV-2 Mpro, RdRp, and spike protein targets, suggesting potential as a therapeutic bioactive compound against COVID-19. researcher.liferesearchgate.net These computational findings suggest that this compound, similar to beta-amyrin, may hold promise as an antiviral agent, particularly against SARS-CoV-2, although further in vitro and in vivo validation is required. jppres.comnih.govjppres.commdpi.com

Here is a table summarizing some computational docking results for beta-amyrin against SARS-CoV-2 targets:

SARS-CoV-2 TargetBinding Affinity (kcal/mol)CompoundReference
Helicase-9.8alpha-amyrin jppres.com
RdRp-9.0beta-amyrin jppres.com
Mpro-8.3beta-amyrin jppres.com
RBD-Spike-8.3alpha-amyrin jppres.com
Mpro-7.9alpha-amyrin bsmiab.org
Mpro-8.41alpha-amyrin nih.gov

Note: While direct binding affinity values for this compound against these specific targets were not consistently found in the provided snippets, its inclusion in studies alongside beta-amyrin suggests similar potential interactions. researcher.liferesearchgate.net

Structure Activity Relationship Sar Studies and Computational Approaches

Correlation of Chemical Structure with Biological Activity

The pentacyclic triterpene structure of beta-Amyrin (B1666858) acetate (B1210297) is fundamental to its observed biological activities, including anti-inflammatory, antifungal, anti-diabetic, and anti-hyperlipidemic effects. medchemexpress.com Comparisons with related triterpenes, such as alpha-Amyrin (B196046) and beta-Amyrin, help to elucidate the structural features crucial for specific activities. For instance, alpha-Amyrin and beta-Amyrin, which differ slightly in their methyl group positions, have shown varying degrees of anti-inflammatory and antibacterial activities. preprints.orgnih.gov Studies on triterpene esters, including beta-Amyrin acetate, have also explored their antioxidant and antimicrobial properties, suggesting that modifications to the basic triterpene skeleton can influence their bioactivity. researchgate.net

Computational Modeling and Molecular Docking Studies

Computational modeling, particularly molecular docking, is extensively used to predict the binding modes and affinities of this compound with various protein targets, providing insights into its potential mechanisms of action.

Ligand-Protein Interactions (e.g., HMG-CoA Reductase, sEH)

Molecular docking studies have explored the interactions of this compound with key enzymes like HMG-CoA reductase (HMGCR) and soluble epoxide hydrolase (sEH). This compound has been shown to inhibit HMG-CoA reductase activity by binding within its hydrophobic cleft, interacting with residues such as Leu562, Gly560, Ala564, Gly569, Ser852, Leu853, Leu857, Met854, Ala856, and Ser852. medchemexpress.com It also inhibits sEH activity. targetmol.com These studies help to identify the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions). nih.govuni.lu

Target Protein Binding Affinity Predictions (e.g., Cannabinoid Type 1 Receptor, Mycobacterial Rv1636, Mycolic Acid Synthesis Enzymes, SARS-CoV-2 Mpro/RdRp/S-ACE2)

Computational studies have predicted the binding affinities of this compound to a range of target proteins:

Cannabinoid Type 1 Receptor (CB1): Molecular docking has been used to evaluate the binding affinity of this compound towards the CB1 receptor. mdpi.com

Mycobacterial Rv1636: Beta-Amyrin has shown binding affinity to the Mycobacterium Rv1636 protein, a universal stress protein, potentially interfering with its ATPase and cAMP regulatory activities. nih.govnih.gov Molecular docking studies identified VAL60 as a crucial residue in the binding process. nih.gov

Mycolic Acid Synthesis Enzymes: this compound has been predicted to bind to enzymes involved in mycolic acid biosynthesis in mycobacteria, specifically PKS13, DprE1, and KasA. researcher.life

SARS-CoV-2 Targets (Mpro, RdRp, S-ACE2): In silico analyses, including molecular docking, have investigated the potential of this compound to interact with key proteins of SARS-CoV-2, such as the main protease (Mpro), RNA-dependent RNA polymerase (RdRp), and the Spike protein's interaction with ACE2. researcher.life Studies have reported binding affinities for this compound against the SARS-CoV-2 Spike protein.

Data from molecular docking studies often include binding scores (e.g., in kcal/mol) that predict the strength of the interaction between the ligand and the protein.

Network Pharmacology Approaches

Network pharmacology is an approach used to understand the complex interactions between a compound (or multiple compounds) and biological systems by constructing networks of targets, pathways, and diseases. wikidata.org This method helps to elucidate the multi-target effects of compounds like this compound. Studies utilizing network pharmacology have explored the potential mechanisms of multi-component formulations containing this compound, identifying its associations with various targets and pathways related to conditions such as diabetes and inflammation. researcher.lifeimpactfactor.orgresearchgate.netuin-malang.ac.id This approach provides a broader perspective on how this compound might exert its therapeutic effects by modulating multiple nodes within biological networks.

Research Gaps and Future Perspectives in Beta Amyrin Acetate Research

Elucidation of Comprehensive Molecular Mechanisms

While some biological activities of beta-Amyrin (B1666858) acetate (B1210297) and its parent compound, beta-amyrin, have been reported, a comprehensive understanding of their underlying molecular mechanisms is still needed. Studies have indicated that beta-amyrin can modulate various signaling pathways, such as the NF-κB pathway, which is involved in inflammation researchgate.netnih.gov. Beta-amyrin has also been shown to interfere with the PI3K/Akt/GSK-3β signaling pathway in the context of Alzheimer's disease models nih.govbiomolther.org. Additionally, research suggests that beta-amyrin may exert antibacterial effects by inducing reactive oxygen species (ROS) production and causing DNA cleavage in bacteria like Escherichia coli nih.gov. It can also inhibit the ATPase activity and cAMP regulatory activity of mycobacterial protein Rv1636, potentially making Mycobacterium tuberculosis more susceptible to stress conditions nih.gov. Further research is required to fully map the complex network of molecular targets and pathways influenced by beta-Amyrin acetate, providing a clearer picture of how it exerts its diverse effects. This includes detailed investigations into its interactions with enzymes, receptors, and other cellular components.

Advanced Analytical Method Development for Complex Matrices

Accurate and sensitive quantification of this compound in various complex matrices, such as biological samples (plasma, tissues) and botanical extracts, is crucial for pharmacokinetic, pharmacodynamic, and phytochemical studies. While some validated analytical methods, such as GC-MS, have been developed for quantifying amyrins in rat plasma with good sensitivity (limit of quantification of 1.0 ng/mL), there is a need for more advanced and high-throughput techniques mdpi.comresearchgate.net. Complex sample preparation steps, including purification and reconcentration, are often required for achieving low detection limits in biological samples mdpi.comresearchgate.net. Future research should focus on developing more streamlined and sensitive analytical methods, possibly utilizing techniques like hyphenated chromatography (e.g., LC-MS/MS) with minimal sample preparation, to facilitate comprehensive analysis in diverse and challenging matrices.

Investigations into Specific Biological Targets and Signaling Cascades

Identifying the specific biological targets and the intricate signaling cascades modulated by this compound is a critical area for future research. While general pathways like NF-κB and PI3K/Akt have been implicated for amyrins researchgate.netnih.govbiomolther.org, pinpointing the direct molecular targets of this compound will provide a clearer understanding of its pharmacological effects and potential therapeutic applications. For example, this compound has been shown to inhibit HMG-CoA reductase, an enzyme involved in cholesterol synthesis, by binding to its hydrophobic cleft chemfaces.commedchemexpress.com. It also exhibits soluble epoxide hydrolase (sEH) inhibitory activity, although improving its selectivity for sEH is suggested for therapeutic development researchgate.netchemfaces.com. Further research is needed to identify other specific enzymes, receptors, or proteins that this compound interacts with, and to delineate the downstream signaling events triggered by these interactions. This could involve using techniques like target deconvolution, pull-down assays, and advanced microscopy.

Strategies for Enhancing Bioavailability and Efficacy (e.g., Cyclodextrin Inclusion Complexes)

A significant challenge for many lipophilic natural compounds like this compound is their poor water solubility and low bioavailability, which can limit their absorption and therapeutic efficacy in vivo nih.gov. Research into strategies for enhancing the bioavailability of beta-amyrin is ongoing. One promising approach is the formation of inclusion complexes with cyclodextrins nih.govnih.govplos.orgmdpi.com. Cyclodextrins are cyclic oligosaccharides with a hydrophobic cavity that can encapsulate lipophilic molecules, thereby improving their solubility, stability, and bioavailability nih.govplos.orgmdpi.com. Studies have shown that complexation with beta-cyclodextrin (B164692) and hydroxypropyl-beta-cyclodextrin can enhance the solubility and anti-inflammatory activity of amyrins nih.gov. Furthermore, in situ synthesis of beta-cyclodextrin on the surface of Saccharomyces cerevisiae has been explored to aid the efflux and improve the total production of intracellular beta-amyrin nih.gov. Future research should focus on developing optimized cyclodextrin-based formulations or other drug delivery systems, such as nanoparticles or liposomes, to improve the solubility, stability, and targeted delivery of this compound, ultimately enhancing its in vivo efficacy.

Q & A

Q. What are the primary enzymatic targets of beta-Amyrin acetate in pharmacological studies?

this compound primarily inhibits HMG-CoA reductase (HMGCR) and soluble epoxide hydrolase (sEH) . Its IC₅₀ values are 3.4 µM for sEH using a fluorescent substrate and 6.1 µM with physiological substrates like 14,15-epoxyeicosatrienoic acid. These dual inhibitory activities underlie its anti-hyperlipidemic and anti-inflammatory effects .

Q. What in vitro models are commonly used to assess this compound's anti-inflammatory activity?

The murine BV2 microglia cell line is widely employed. Cells are cultured in Dulbecco’s Modified Eagle Medium (DMEM) with 5% fetal bovine serum (FBS) and treated with this compound at concentrations up to 50 µM . Activity is measured via cytokine suppression (e.g., TNF-α) or COX-2 inhibition assays .

Q. What antioxidant assays validate this compound's radical scavenging capacity?

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is standard. This compound exhibits an IC₅₀ of 158.2 µg/mL , outperforming gallic acid (IC₅₀: 201.1 µg/mL) in some studies. Ensure proper controls (e.g., ascorbic acid) and triplicate measurements to minimize variability .

Q. How is this compound's cytotoxicity evaluated in preclinical studies?

Brine shrimp lethality assays (LC₅₀: 5.86 µg/mL for lethal dose) and cancer cell line models (e.g., A2780 ovarian cancer cells ) are used. For cell-based assays, maintain consistent culture conditions and validate results with reference drugs like cyclophosphamide .

Advanced Research Questions

Q. How can researchers address discrepancies in IC₅₀ values for this compound across different assay substrates?

Variations arise due to substrate specificity (e.g., fluorescent vs. physiological substrates). To resolve this:

  • Use both substrate types to assess enzyme inhibition.
  • Validate findings with kinetic studies (e.g., Michaelis-Menten plots).
  • Compare results to known inhibitors (e.g., honokiol for sEH) .
Substrate TypeIC₅₀ (µM)Study Reference
Fluorescent (3-phenyl-cyano)3.4
Physiological (14,15-EET)6.1

Q. What experimental strategies are recommended for isolating this compound from plant sources?

  • Extraction : Use sequential solvents (hexane → ethyl acetate) for polarity-based fractionation.
  • Purification : Perform silica gel column chromatography with hexane/dichloromethane (1:1) eluent.
  • Characterization : Confirm identity via GC-MS (retention time, fragmentation patterns) and compare to reference standards .

Q. How does this compound's selectivity for sEH compare to mEH, and what methodological considerations are crucial?

this compound reduces microsomal epoxide hydrolase (mEH) activity to 61% of control at 25 µM , indicating lower selectivity. To assess selectivity:

  • Use human liver microsomes for mEH assays.
  • Compare inhibition ratios (sEH IC₅₀/mEH IC₅₀).
  • Optimize structural modifications (e.g., acetylation) to enhance sEH specificity .

Q. What molecular docking approaches elucidate this compound's interaction with HMG-CoA reductase?

  • Docking Software : Use AutoDock Vina or Schrödinger Suite.
  • Target Structure : Retrieve HMGCR coordinates from PDB (e.g., 1HWK).
  • Validation : Compare binding energy and pose with statins (e.g., simvastatin). Recent studies suggest this compound binds competitively to the NADPH site .

Q. What neuropharmacological mechanisms are implicated in this compound's effects on excitatory/inhibitory amino acids?

In mice, this compound alters glutamate/GABA ratios in the hippocampus and striatum. Methodological steps:

  • Treat animals for 7 days (e.g., 10–50 mg/kg, oral).
  • Extract brain regions post-sacrifice.
  • Quantify amino acids via HPLC with fluorescence detection (pre-column derivatization using o-phthalaldehyde) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.